Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is a halogen-substituted imidazopyridine derivative characterized by two fluorine atoms at positions 6 and 8 of the pyridine ring.
Properties
IUPAC Name |
ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNOXBPJKXPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738773 | |
| Record name | Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000844-18-7 | |
| Record name | Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2,2-difluoroacetoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent-driven characteristics:
Key Observations :
- Halogen vs. Amino Groups: Fluorine’s high electronegativity and small atomic radius in the difluoro compound likely enhance electronic withdrawal and metabolic stability compared to bulkier halogens (e.g., Cl, Br, I) or electron-donating groups like NH₂ .
- Positional Effects : Substituents at positions 6 and 8 (as in the difluoro derivative) may influence ring planarity and intermolecular interactions, affecting solubility and crystallinity. For example, the 7-chloro-8-iodo analog (m.p. 208°C) exhibits higher melting points than aryl-substituted derivatives (e.g., compound 26, m.p. 169°C), suggesting halogen size and polarity impact packing efficiency .
Physicochemical and Electronic Properties
- Melting Points: Halogenated derivatives generally exhibit higher melting points (e.g., 208°C for 7-chloro-8-iodo) than non-halogenated analogs, attributed to stronger van der Waals interactions. The difluoro compound’s m.p. is expected to fall between chloro (higher) and amino (lower) analogs due to fluorine’s intermediate size and polarity .
- Electronic Effects : Computational studies on the bromo analog () reveal solvent-dependent excitation properties, suggesting fluorine’s stronger electron-withdrawing nature could further red-shift absorption spectra or alter charge distribution in the difluoro compound .
Biological Activity
Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H8F2N2O2
- Molecular Weight : 226.18 g/mol
- CAS Number : 1000844-18-7
Synthesis
This compound can be synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. The specific synthetic route often influences the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds in the imidazo[1,2-a]pyridine family exhibit significant antimicrobial activity. A study highlighted that several imidazo[1,2-a]pyridine derivatives showed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) as low as 0.006 μM, suggesting a strong potential for treating tuberculosis infections .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 6,8-Difluoro derivative | ≤0.006 | M. tuberculosis |
| Compound 13 | 0.4–26 | MDR & XDR strains |
| Compound 18 | <0.03 to 0.8 | Various drug-resistant strains |
This indicates that this compound may share similar potency against Mtb and could be a candidate for further development.
The mechanism by which imidazo[1,2-a]pyridines exert their antimicrobial effects is believed to involve inhibition of ATP homeostasis by targeting specific proteins such as QcrB, which is essential for bacterial survival under stress conditions . This unique mechanism differentiates them from traditional antibiotics and may reduce the likelihood of cross-resistance.
Pharmacokinetics
In vivo studies have evaluated the pharmacokinetic properties of related compounds. For instance, compound 13 demonstrated an oral bioavailability (%F) of approximately 35.8% in mouse models with a half-life (t1/2) of around 5 hours . These findings suggest that derivatives like this compound may possess favorable pharmacokinetic profiles for therapeutic applications.
Case Studies
A notable case study involved the screening of multiple imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mtb. The results showed that certain compounds significantly inhibited bacterial growth at low concentrations, reinforcing their potential as novel anti-tubercular agents .
Safety and Toxicity
The compound's safety profile is essential for its development as a therapeutic agent. Preliminary risk assessments indicate that it may cause mild irritation (H315), eye damage (H319), and respiratory issues (H335) upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
